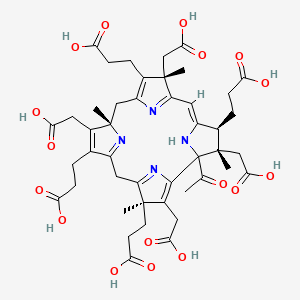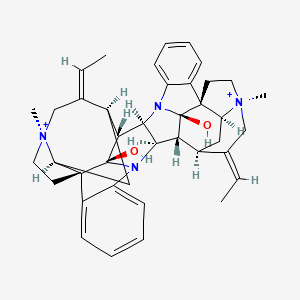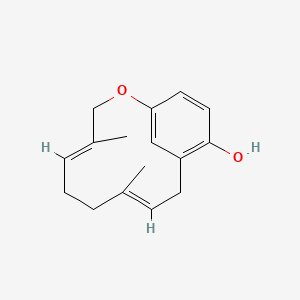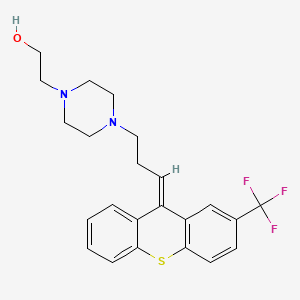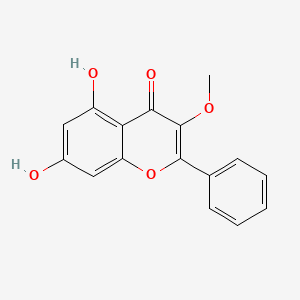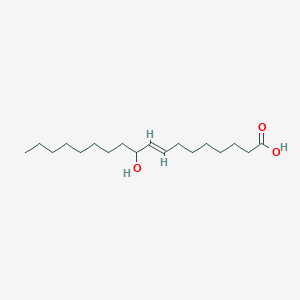
10-Hydroxy-8-octadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-HOME(8) is a long-chain fatty acid.
Scientific Research Applications
Microbial Conversion and Chemical Analysis
10-Hydroxy-8-octadecenoic acid (HOD) is identified as a probable intermediate in the microbial conversion of oleic acid to 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) by Pseudomonas aeruginosa (PR3). This process involves the introduction of hydroxyl groups and a rearrangement of double bonds, with HOD's double bond confirmed to be in the trans configuration (Kim, Gardner, & Hou, 2000).
Biotechnological Production
The production of 10S-hydroxy-8(E)-octadecenoic acid from oleic acid has been significantly increased using recombinant Escherichia coli cells expressing 10S-dioxygenase from Nostoc punctiforme PCC 73102. The optimal conditions for production included factors like pH, temperature, and the presence of a chaperone, leading to improved yields (Kim, Seo, Shin, & Oh, 2016).
Role in Fatty Acid Transformation
10-Hydroxy-cis-12-octadecenoic acid plays a crucial role in the transformation of linoleic acid to conjugated linoleic acid (CLA) in bifidobacteria. This process involves the conversion of 10-HOE to LA and then to CLA, highlighting its importance in the metabolic pathway (Gao et al., 2019).
Antibacterial Properties
This compound exhibits significant antibacterial activity, including against plant pathogenic bacteria. This suggests potential applications in agriculture for controlling plant diseases (Sohn, Bae, Hou, & Kim, 2013).
Enzyme Inhibition in Diabetes Management
10-Hydroxy-8(E)-octadecenoic acid has been shown to possess strong anti-alpha-glucosidase activity, which is relevant for diabetes management. Its inhibitory activity was found to be more effective than the commercially available antidiabetic remedy, acarbose (Paul, Hou, & Kang, 2010).
Properties
Molecular Formula |
C18H34O3 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(E)-10-hydroxyoctadec-8-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15,17,19H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12+ |
InChI Key |
RXBFKZNLXJKTLQ-NTCAYCPXSA-N |
Isomeric SMILES |
CCCCCCCCC(/C=C/CCCCCCC(=O)O)O |
SMILES |
CCCCCCCCC(C=CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCCCCC(C=CCCCCCCC(=O)O)O |
Synonyms |
10-HODA 10-hydroxy-8-octadecenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


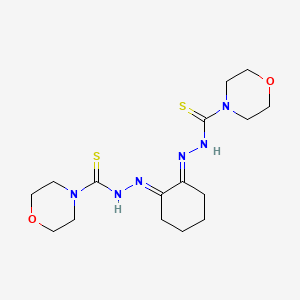
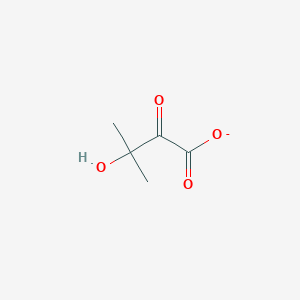
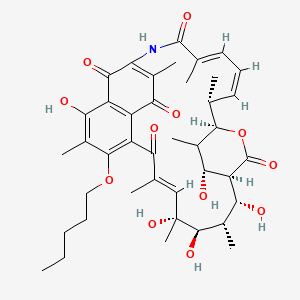
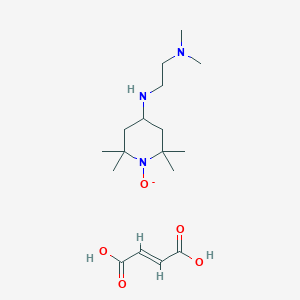
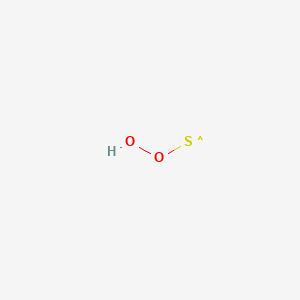
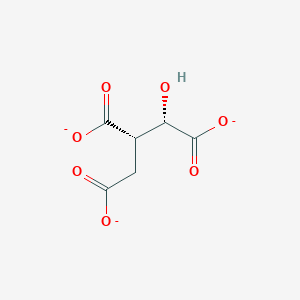
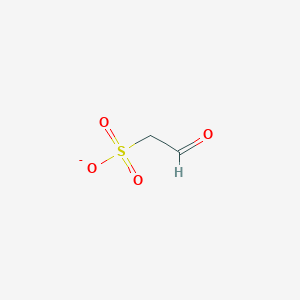
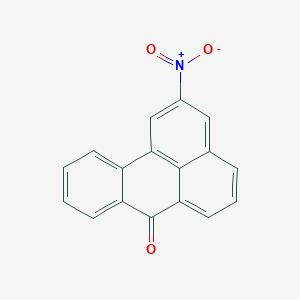
![8,10,14,23,25,28-Hexahydroxy-6,21-dimethoxyoctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B1231409.png)
